molecular formula C14H13N5O B2545603 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea CAS No. 1798539-23-7

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

Cat. No.: B2545603
CAS No.: 1798539-23-7
M. Wt: 267.292
InChI Key: AHBJSJHDFPZKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C14H13N5O
  • Molecular Weight : 269.29 g/mol
  • CAS Number : 1788783-26-5

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit various biological activities, including anti-inflammatory and antitumor effects. The mechanism of action often involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways.

P2Y Receptor Antagonism

One notable biological activity associated with similar compounds is their role as antagonists of purinergic receptors, particularly the P2Y1 receptor. This receptor is crucial in mediating platelet aggregation and thrombus formation. For instance, studies have shown that derivatives of phenylureas can inhibit ADP-mediated platelet aggregation effectively, suggesting a potential therapeutic application in preventing thrombosis .

Antithrombotic Efficacy

A study examining various phenylurea derivatives found that certain compounds demonstrated significant antithrombotic efficacy with reduced bleeding risk. The compound this compound was part of a broader investigation into small molecule P2Y1 antagonists, which showed promise in reducing thrombus weight and prolonging bleeding times minimally compared to existing therapies .

Compound NameThrombus Weight Reduction (%)Bleeding Time Prolongation (Fold)
Compound A68 ± 73.3
Compound B75 ± 52.9
This compound TBDTBD

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against A431 vulvar epidermal carcinoma cells, demonstrating significant inhibition of cell proliferation and migration .
  • Anti-inflammatory Effects : Research has also highlighted anti-inflammatory properties in related compounds. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBJSJHDFPZKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.